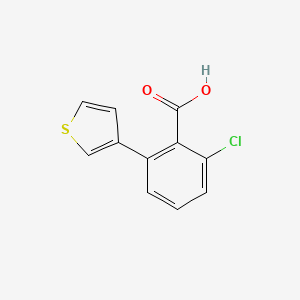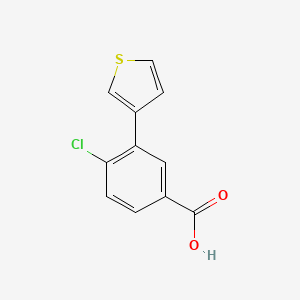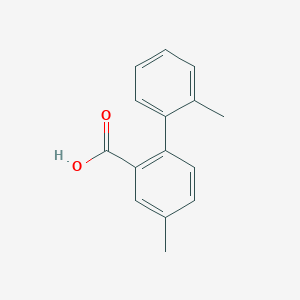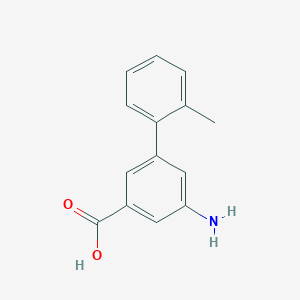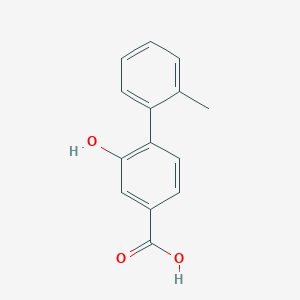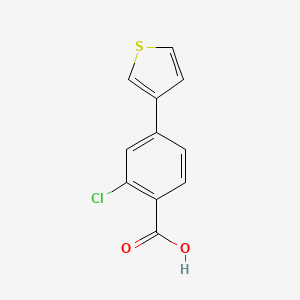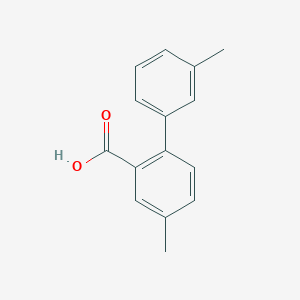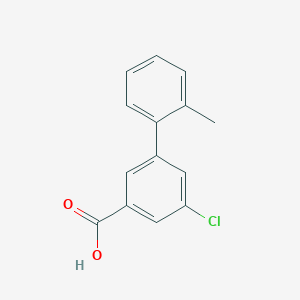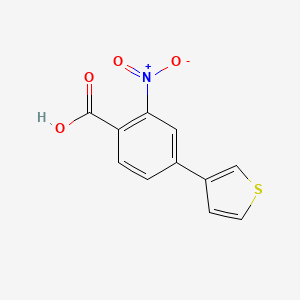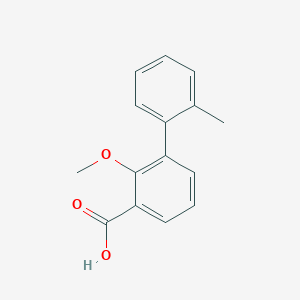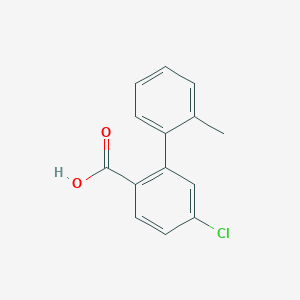
4-Chloro-2-(2-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-methylphenyl)benzoic acid, 95%, is an organic compound used in various scientific applications, such as in the synthesis of various compounds, in pharmaceuticals, and in laboratory experiments. The compound is a white, crystalline solid, with a melting point of 170-172°C and a boiling point of 315-316°C. It is insoluble in water, but soluble in most organic solvents. 4-Chloro-2-(2-methylphenyl)benzoic acid, 95%, is also known as 4-chloro-2-methylbenzoic acid, 4-chloro-2-methylbenzene-1-carboxylic acid, 4-chloro-2-methylbenzene-1-carboxylic acid, and 4-chloro-2-methylbenzoate.
Scientific Research Applications
4-Chloro-2-(2-methylphenyl)benzoic acid, 95%, has many applications in scientific research. It is used as a starting material for the synthesis of various compounds, such as 4-chloro-2-methylbenzaldehyde, 4-chloro-2-methylbenzyl alcohol, and 4-chloro-2-methylbenzyl chloride. It is also used in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and antifungal drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylphenyl)benzoic acid, 95%, is not well understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and the inhibition of cyclooxygenase can reduce inflammation.
Biochemical and Physiological Effects
4-Chloro-2-(2-methylphenyl)benzoic acid, 95%, has been shown to have anti-inflammatory, analgesic, and antifungal effects. It has also been shown to have some anti-cancer effects, although more research is needed to confirm this.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-2-(2-methylphenyl)benzoic acid, 95%, in laboratory experiments is that it is easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective option. The main limitation is that it has not been extensively studied, so its effects and mechanism of action are still not fully understood.
Future Directions
There are many potential future directions for 4-Chloro-2-(2-methylphenyl)benzoic acid, 95%. Further research could be conducted to explore its potential anti-cancer effects, as well as its mechanism of action. It could also be studied for its potential use as an anti-inflammatory or antifungal agent. Additionally, further research could be conducted to explore its potential uses in the synthesis of other compounds, such as pharmaceuticals.
Synthesis Methods
4-Chloro-2-(2-methylphenyl)benzoic acid, 95%, can be synthesized from 4-chlorobenzaldehyde and 2-methylbenzene-1-sulfonic acid. The reaction is carried out in anhydrous acetic acid, and the product is purified by recrystallization. The reaction is shown below:
4-Chlorobenzaldehyde + 2-Methylbenzene-1-sulfonic acid → 4-Chloro-2-(2-methylphenyl)benzoic acid, 95%
properties
IUPAC Name |
4-chloro-2-(2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBCJRROWSNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688594 |
Source


|
| Record name | 5-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-03-6 |
Source


|
| Record name | 5-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


